1,2,4,5-Tetramethylcyclopenta-1,3-diene
Overview
Description
1,2,4,5-Tetramethylcyclopenta-1,3-diene is an organic compound with the chemical formula C9H14. It is a derivative of cyclopentadiene, characterized by the presence of four methyl groups attached to the cyclopentadiene ring. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetramethylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methylating agents under controlled conditions. Another method includes the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), which gives rise to the desired cyclopentadiene derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions using cyclopentadiene and methylating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through distillation or recrystallization processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced cyclopentadiene derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated or alkylated products
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (chlorine, bromine) and other electrophiles in the presence of catalysts or under UV light
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced cyclopentadiene derivatives.
Substitution: Halogenated or alkylated cyclopentadiene derivatives
Scientific Research Applications
1,2,4,5-Tetramethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug intermediates.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,4,5-tetramethylcyclopenta-1,3-diene involves its reactivity as a nucleophile and its ability to undergo various chemical transformations. The compound can participate in nucleophilic attacks on electrophiles, leading to the formation of new chemical bonds. It also acts as a ligand in coordination chemistry, forming complexes with transition metals and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetramethyl-1,3-cyclopentadiene
- 1,2,3,4,5-Pentamethylcyclopentadiene
- 2,3,4,5-Tetramethyl-2-cyclopentenone
Uniqueness
1,2,4,5-Tetramethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. Its four methyl groups provide steric hindrance and electronic effects that influence its chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1,2,4,5-tetramethylcyclopenta-1,3-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5,8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPNLWCCHIULCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC(=C1C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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